molecular formula C12H9N3O4S2 B2794156 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 97460-24-7

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2794156
CAS RN: 97460-24-7
M. Wt: 323.34
InChI Key: CKCODNUBHFVCSS-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide' involves the condensation of 2-aminothiazole with 2-chloroacetyl chloride to form N-(2-chloroacetyl)thiazol-2-amine, which is then reacted with 2-mercaptobenzothiazole to form 2-(2-mercaptobenzothiazol-2-yl)acetamide. This intermediate is then oxidized with hydrogen peroxide to form the desired product.

Starting Materials
2-aminothiazole, 2-chloroacetyl chloride, 2-mercaptobenzothiazole, hydrogen peroxide

Reaction
Step 1: React 2-aminothiazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-chloroacetyl)thiazol-2-amine., Step 2: React N-(2-chloroacetyl)thiazol-2-amine with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate to form 2-(2-mercaptobenzothiazol-2-yl)acetamide., Step 3: Oxidize 2-(2-mercaptobenzothiazol-2-yl)acetamide with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the desired product, 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in disease processes.

Biochemical And Physiological Effects

Studies have shown that 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is its diverse range of potential therapeutic applications. However, one limitation is that the compound may have low bioavailability, which could limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide. These include:
1. Investigating the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the compound's yield and purity.
3. Conducting further studies to elucidate the compound's mechanism of action and identify potential drug targets.
4. Investigating the compound's pharmacokinetics and bioavailability to optimize its therapeutic potential.
5. Developing analogs of the compound to improve its potency and selectivity.
In conclusion, 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a promising chemical compound with a diverse range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c16-10(14-12-13-5-6-20-12)7-15-11(17)8-3-1-2-4-9(8)21(15,18)19/h1-6H,7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCODNUBHFVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)acetamide

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